

Solubility profile of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Cat. No.: B1524191

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An In-Depth Technical Guide to the Solubility Profile of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine** (CAS No: 913839-67-5). [1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a foundational understanding of the molecule's structural attributes, predicts its solubility behavior based on first principles, and provides detailed, field-proven experimental protocols for robust characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction and Physicochemical Profile

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a substituted pyridine derivative. Its molecular structure is foundational to its chemical behavior and, consequently, its solubility.

Molecular Structure and Key Features:

- CAS Number: 913839-67-5[1]
- Molecular Formula: C₆H₈BrN₃[1]
- Molecular Weight: 202.05 g/mol [1]
- Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen is not delocalized within the aromatic system, making the ring basic (pKa of pyridinium is ~5.21) and capable of forming salts in acidic conditions.[2]
- Hydrazine Group (-NHNH₂): This functional group is polar, a known reducing agent, and acts as a hydrogen bond donor and acceptor.[3] Its basicity contributes to the molecule's pH-dependent solubility.
- Bromo and Methyl Groups: The bromine atom and the methyl group attached to the pyridine ring increase the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.

Based on these features—a combination of a polar, basic core with lipophilic substituents—the molecule is predicted to exhibit poor to moderate solubility in neutral aqueous media but enhanced solubility in acidic aqueous solutions and polar organic solvents.

Property	Value	Source
CAS Number	913839-67-5	Lead Sciences[1]
Molecular Formula	C ₆ H ₈ BrN ₃	Lead Sciences[1]
Molecular Weight	202.05 g/mol	Lead Sciences[1]
Predicted pKa (Strongest Basic)	5.3 (Pyridine N, estimated)	N/A
Storage Recommendations	Store in freezer (-20°C), inert atmosphere, protected from light.	Lead Sciences[1]

Theoretical Framework for Solubility

A molecule's solubility is not a single value but a profile dependent on its environment. The guiding principle "like dissolves like" provides a strong predictive foundation.^[4]

The Role of Solvent Polarity

The interplay between the solute and solvent is paramount. Strong solute-solvent attractions lead to greater solubility.^[4]

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrazine group and the pyridine nitrogen. Solubility is expected to be moderate, with methanol and ethanol likely being better solvents than water due to the molecule's organic character. A related compound, 2-Amino-5-bromo-4-methylpyridine, is noted to be soluble in methanol.^{[5][6]}
- **Polar Aprotic Solvents** (e.g., DMSO, Acetonitrile, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule. High solubility is anticipated, particularly in DMSO.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): The molecule's significant polarity from the pyridine and hydrazine moieties will likely result in very poor solubility in these solvents.

The Critical Impact of pH

Due to the basic nature of the pyridine nitrogen and the hydrazine group, the aqueous solubility of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine** is expected to be highly pH-dependent.

- **Acidic Conditions (pH < 4)**: In the presence of acid, the basic nitrogen centers will be protonated, forming a cationic pyridinium or hydrazinium salt. This salt formation drastically increases polarity and disrupts the crystal lattice, leading to a significant increase in aqueous solubility.
- **Neutral to Basic Conditions (pH > 7)**: The molecule will exist predominantly in its neutral, free-base form, which is less polar. Solubility in this state will be governed by the less favorable interactions with water and is expected to be low.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

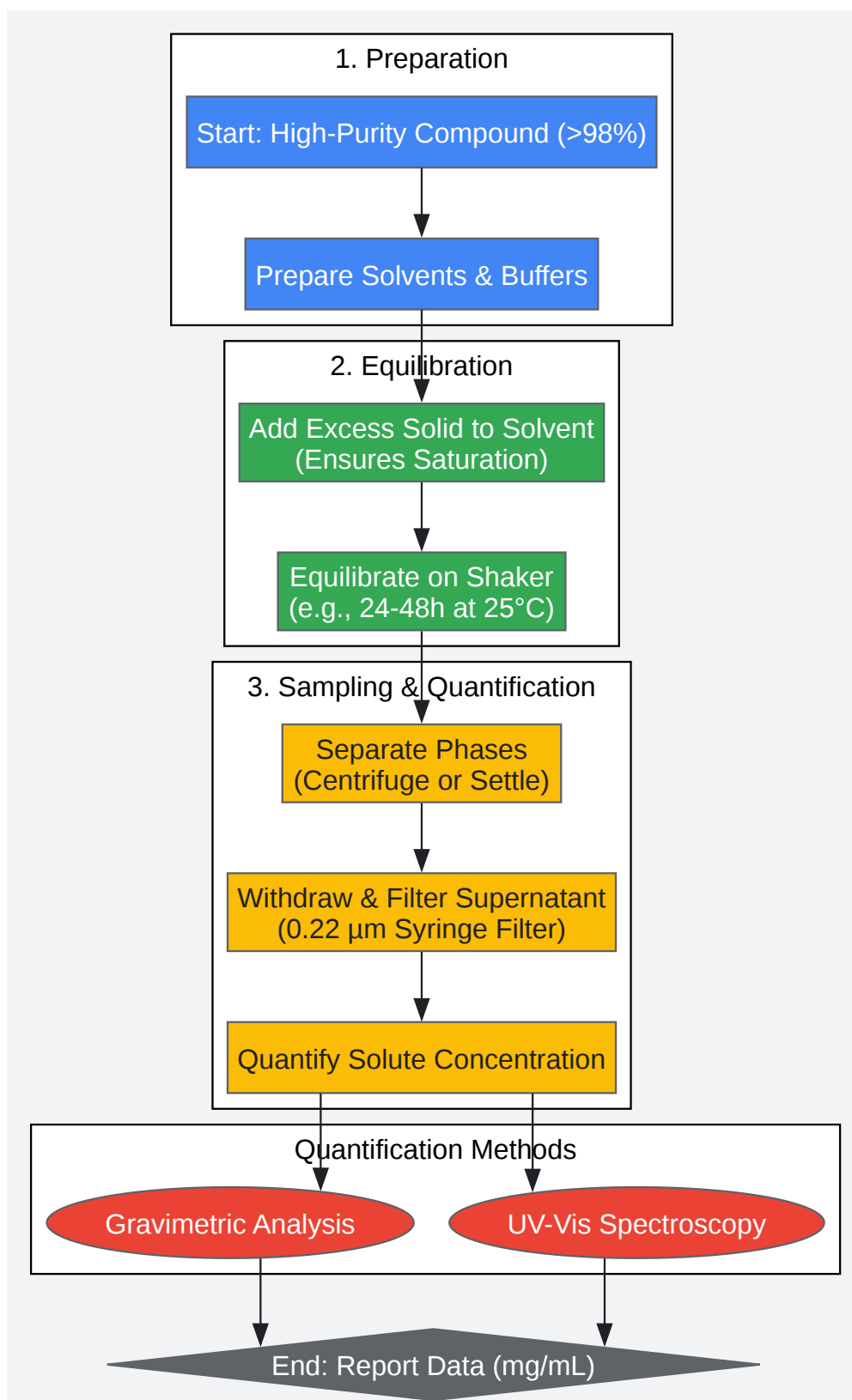
This section details a robust, universally accepted protocol for determining the thermodynamic equilibrium solubility of a compound. The causality behind each step is explained to ensure methodological integrity.

Objective

To determine the concentration of **1-(5-Bromo-4-methylpyridin-2-yl)hydrazine** in a saturated solution across a range of pharmaceutically and chemically relevant solvents at a controlled temperature (e.g., 25 °C).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.



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- To cite this document: BenchChem. [Solubility profile of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524191#solubility-profile-of-1-5-bromo-4-methylpyridin-2-yl-hydrazine>]

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